

# Altromycin H dissociation constants pKa phenolic groups

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Altromycin H

CAS No.: 160219-87-4

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## pKa Values and Copper Complexation of Altromycin H

The table below summarizes the key spectroscopic and thermodynamic parameters for **Altromycin H**:

Parameter	Value	Experimental Conditions
<b>C(5) Phenolic Group pK<sub>1</sub></b>	6.7	25°C, 50:50 (v/v) H <sub>2</sub> O/MeOH [1]
<b>C(11) Phenolic Group pK<sub>2</sub></b>	11.8	25°C, 50:50 (v/v) H <sub>2</sub> O/MeOH [1]
<b>Cu(II) Complex at 4 &lt; pH &lt; 8</b>	[Cu(AltroH) <sub>2</sub> ]	Coordination via C(4)=O and C(5)O <sup>-</sup> groups [1] [2]
<b>Formation Constant (K<sub>f</sub>)</b>	$(4.00 \pm 0.9) \times 10^{11} \text{ M}^{-2}$	For [Cu(AltroH) <sub>2</sub> ] at 25°C [1]
<b>Cu(II) Complex at pH &gt; 8</b>	[Cu(OH)(AltroH) <sub>2</sub> ]	Hydroxo-bridged dimeric complex [1] [2]

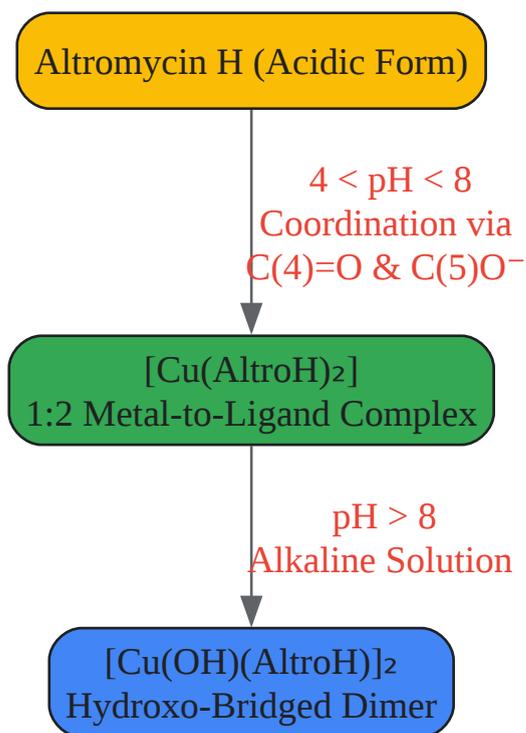
The interaction with Cu(II) ions is pH-dependent [1]:

- **pH < 4**: No significant interaction occurs.
- **4 < pH < 8**: A 1:2 metal-to-ligand complex, [Cu(AltroH)<sub>2</sub>], forms. Copper coordinates through the carbonyl oxygen at C(4) and the deprotonated phenolate oxygen at C(5) of the chromophore ring [1]

[2].

- **pH > 8 (Alkaline solution):** The major species is a hydroxo-bridged dimeric complex,  $[\text{Cu}(\text{OH})(\text{AltroH})]_2$  [1] [2].

The following diagram illustrates this pH-dependent complexation pathway:



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The diagram shows the stepwise, pH-dependent formation of Copper-**Altromycin H** complexes.

## Detailed Experimental Protocol

The following methodology is adapted from the original research [1] [3].

### Materials

- **Altromycin H:** Determine concentration spectrophotometrically using a molar absorptivity ( $\epsilon$ ) of **5,100  $\text{M}^{-1} \text{cm}^{-1}$  at 427 nm in methanol** [1].
- **Solvent System:** Use a mixture of  **$\text{H}_2\text{O}/\text{CH}_3\text{OH}$  (50:50 v/v)** for all experiments [1] [3].

- **Copper Source:** Use  $\text{Cu}(\text{ClO}_4)_2 \cdot \text{H}_2\text{O}$ . Determine the concentration of Cu(II) solutions by complexometric titration with EDTA [1].
- **Buffer:** Use a universal buffer (e.g.,  $\text{H}_2\text{SO}_4/\text{NaOH}/\text{H}_3\text{BO}_3/\text{CH}_3\text{COOH}$ ) to adjust and maintain pH [3].

## Methods

- **Spectroscopic Titration for pKa Determination**
  - **Procedure:** Prepare a solution of **Altromycin H** ( $\sim 10^{-5}$  M) and record UV-Vis and Circular Dichroism (CD) spectra across a wide pH range (e.g., pH 3 to 12). Monitor changes at specific wavelengths, such as the band at  $\sim 500$  nm [1] [3].
  - **Data Analysis:** Plot the absorbance or CD intensity versus pH. Analyze the resulting sigmoidal curves to determine the pKa values of the phenolic groups. The study estimated pK<sub>1</sub> and pK<sub>2</sub> from these spectral changes [1].
- **Studying Cu(II) Interaction**
  - **Procedure:** Prepare solutions with a fixed concentration of **Altromycin H** and varying concentrations of Cu(II) ions at different, buffered pH levels. Record UV-Vis, CD, and Electron Paramagnetic Resonance (EPR) spectra for each sample [1].
  - **Data Analysis:**
    - Use **UV-Vis and CD spectroscopy** to identify the stoichiometry and formation constants of the complexes. The presence of isosbestic points in titration spectra indicates an equilibrium between two species [1].
    - Use **EPR spectroscopy** to deduce the coordination geometry around the Cu(II) ion and the types of atoms involved in binding (e.g., nitrogen or oxygen) [1].

## Key Structural and Experimental Insights

- **Structural Influence on Acidity:** The difference in pKa values between the C(5) and C(11) phenolic groups is significant. The C(5) phenol is more acidic due to its proximity to the electron-withdrawing carbonyl group at C(4), which stabilizes the phenolate anion [1].
- **Influence of the C(5) Sugar:** **Altromycin H** lacks a sugar moiety at the C(5) position, unlike Altromycin B. This structural difference directly influences its metal-binding mode, as the C(5) site is available for direct coordination to copper, contrasting with the behavior of Altromycin B [1] [3].
- **Validation with Control:** The research established that no copper-**Altromycin H** interactions were detected at pH < 4, serving as an important negative control [1].

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## References

1. (PDF) Spectroscopic studies on the anticancer antibiotic Altromycin ... [academia.edu]
2. Spectroscopic studies on the anticancer antibiotic Altromycin and... H [pubmed.ncbi.nlm.nih.gov]
3. Spectroscopic studies on the anticancer antibiotic ... [sciencedirect.com]

To cite this document: Smolecule. [Altromycin H dissociation constants pKa phenolic groups].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b639228#altromycin-h-dissociation-constants-pka-phenolic-groups>]

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